molecular formula C11H10ClNO3S B2436485 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride CAS No. 1512753-16-0

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B2436485
CAS No.: 1512753-16-0
M. Wt: 271.72
InChI Key: NCEMQWAWIILLRL-UHFFFAOYSA-N
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Description

“2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride” is a chemical compound that belongs to the class of organic compounds known as phenyl-1,3-oxazoles . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid leads to the formation of 2-methyl-5-phenyloxazole .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The chemistry of heterocyclic compounds has been an interesting field for a long time . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride serves as a useful scaffold for synthetic elaboration in organic chemistry. It's utilized in the synthesis of extended oxazoles, showing versatility in reactions with diverse alkyl halides and facilitating reductive desulfonylation to produce various organic compounds (Patil & Luzzio, 2016).
  • The compound has been used in Friedel-Crafts sulfonylation reactions in ionic liquids, demonstrating its reactivity in forming diaryl sulfones under ambient conditions, which is significant in the development of new synthetic methodologies (Nara, Harjani, & Salunkhe, 2001).

Applications in Heterocyclic Chemistry

  • It reacts with amino compounds like 5-amino-1H-pyrazoles and 5-amino-1H-1,2,4-triazole, leading to the formation of new heterocyclic systems. These reactions are important in the synthesis of complex organic molecules which have applications in pharmaceuticals and material science (Kornienko et al., 2014).

Anticancer Activity and Molecular Docking

  • Some derivatives of 1,3-oxazole, including those with a sulfonyl group, have been synthesized and screened for anticancer activity. These compounds showed promising results against various human cancer cell lines, highlighting the potential therapeutic applications of this class of compounds (Pilyo et al., 2020).

Corrosion Inhibition

  • Oxazole derivatives, closely related to this compound, have been evaluated for their effectiveness as corrosion inhibitors. This application is crucial in industrial processes and materials science (Rahmani et al., 2018).

Future Directions

Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . The current review concentrates on the diverse biological potential of oxazole derivatives in the new millennium, as no such extensive review article is reported recently .

Properties

IUPAC Name

2-methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c1-7-3-4-9(5-10(7)17(12,14)15)11-13-8(2)6-16-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEMQWAWIILLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CO2)C)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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